4-Ethoxyisonitrosoacetanilide
Description
Structure
3D Structure
Properties
CAS No. |
17122-74-6 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2E)-N-(4-ethoxyphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9-5-3-8(4-6-9)12-10(13)7-11-14/h3-7,14H,2H2,1H3,(H,12,13)/b11-7+ |
InChI Key |
LCSKYCHMODBOPE-YRNVUSSQSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=NO |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=N/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=NO |
Origin of Product |
United States |
Chemical Reactivity and Transformative Processes of 4 Ethoxyisonitrosoacetanilide
Investigations into the Reactivity of the Isonitroso Group in 4-Ethoxyisonitrosoacetanilide
The isonitroso group (-C(=NOH)-) is a versatile functional group known for its ability to undergo rearrangement and cyclization reactions. One of the most significant reactions of oximes is the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.comalfa-chemistry.comorganic-chemistry.org This acid-catalyzed reaction transforms an oxime into a substituted amide. wikipedia.orgmasterorganicchemistry.com For this compound, this would involve the migration of a group to the nitrogen atom, leading to a rearranged amide product. The reaction is typically promoted by a variety of acidic reagents. wikipedia.org
A key application of the reactivity of the isonitroso group in isonitrosoacetanilides is in the synthesis of isatins (1H-indole-2,3-diones) through the Sandmeyer isonitrosoacetanilide isatin (B1672199) synthesis. irapa.orgresearchgate.netdrugfuture.com This process involves an electrophilic cyclization of the isonitrosoacetanilide in the presence of a strong acid, such as concentrated sulfuric acid, to form the isatin ring system. irapa.orgresearchgate.net This reaction underscores the potential of this compound to serve as a precursor for the synthesis of substituted indoles, which are important scaffolds in medicinal chemistry. The formation of isatin from isonitrosoacetanilide is a well-established synthetic route. sciencemadness.org
| Reaction Type | Reagents and Conditions | Expected Products |
| Beckmann Rearrangement | Strong acids (e.g., H₂SO₄, PCl₅) | Substituted amides |
| Isatin Synthesis (Cyclization) | Concentrated H₂SO₄, heat | Substituted isatins |
Reactions Involving the Acetanilide (B955) Moiety in this compound
The acetanilide moiety consists of an amide group directly attached to the aromatic ring. The amide functionality can undergo hydrolysis under acidic or basic conditions to yield 4-ethoxyaniline and acetic acid. This reaction represents a fundamental transformation of the acetanilide structure.
Furthermore, the nitrogen atom of the acetanilide can influence the reactivity of the aromatic ring. The lone pair of electrons on the nitrogen can be delocalized into the phenyl ring, affecting its susceptibility to electrophilic attack.
Electrophilic and Nucleophilic Aromatic Substitution Studies on the Phenoxy Ring of this compound
The phenoxy ring in this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the ethoxy (-OEt) group and the acetamido (-NHCOCH₃) group (as part of the larger isonitrosoacetanilide substituent). Both of these groups are ortho-, para-directing, meaning they will direct incoming electrophiles to the positions ortho and para relative to themselves.
Given that the para position is occupied by the isonitrosoacetanilide group, electrophilic substitution would be expected to occur at the positions ortho to the ethoxy and acetamido groups. The directing effects of these two groups would reinforce each other, likely leading to substitution at the positions adjacent to the ethoxy group on the phenoxy ring.
Nucleophilic aromatic substitution, on the other hand, is less common for electron-rich aromatic rings unless a strong electron-withdrawing group is also present or under harsh reaction conditions.
| Substitution Type | Directing Groups | Predicted Position of Substitution |
| Electrophilic Aromatic Substitution | -OEt (ortho, para-directing), -NHCOCH₃ (ortho, para-directing) | Ortho to the ethoxy and acetamido groups |
Reductive Transformations and Derivatization of this compound
The isonitroso group of this compound is susceptible to reduction. Catalytic hydrogenation or treatment with various reducing agents can reduce the oxime functionality to an amine. This transformation would yield an alpha-amino acetanilide derivative, a valuable intermediate for the synthesis of various nitrogen-containing compounds. The specific product would depend on the reaction conditions and the reducing agent employed.
Derivatization of this compound can be achieved through reactions of the isonitroso group. For instance, the hydroxyl group of the oxime can be acylated or alkylated to form oxime esters and ethers, respectively. These derivatives can exhibit different reactivity and physical properties compared to the parent compound.
Oxidative Chemistry of this compound
The oxidation of oximes can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, oxidation of aromatic ketoximes with lead tetraacetate has been reported to yield the parent ketone, among other products. cdnsciencepub.comcdnsciencepub.comresearchgate.net In the case of this compound, this would correspond to the formation of a keto-intermediate. The oxidation of oximes can proceed through the formation of iminoxyl radicals. cdnsciencepub.comcdnsciencepub.com
| Oxidizing Agent | Potential Products |
| Lead Tetraacetate | Parent ketone, geminal dinitro compounds, iminyl ketal derivatives |
Thermally Induced Reactions and Degradation Pathways of this compound
The thermal stability of acetanilide and its derivatives has been a subject of study. Acetanilide itself is known to be a thermal decomposition product of certain materials. nih.gov When subjected to high temperatures, this compound would be expected to undergo degradation. The degradation pathway would likely involve the cleavage of the weakest bonds within the molecule. Potential degradation pathways could include the breakdown of the isonitroso group, cleavage of the amide bond, or fragmentation of the ethoxy group. The specific products of thermal decomposition would depend on the temperature and atmosphere (e.g., inert or oxidative) under which the heating occurs. The study of thermal degradation of polymers often involves identifying gaseous products and understanding the kinetics of the decomposition process. mdpi.commdpi.comnih.gov
Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Characterization of 4 Ethoxyisonitrosoacetanilide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies of 4-Ethoxyisonitrosoacetanilide
High-resolution NMR spectroscopy is a powerful technique for elucidating the precise three-dimensional structure of molecules in solution, including conformational isomers and tautomeric equilibria. For this compound, which possesses rotational freedom around several single bonds and the potential for tautomerism involving the isonitroso group, NMR studies would be invaluable. One-dimensional ¹H and ¹³C NMR spectra would provide fundamental information on the chemical environment of each atom. Advanced two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could establish connectivity between protons and carbons, while NOESY or ROESY experiments could reveal through-space proximities, offering insights into the preferred conformation of the molecule.
Despite the utility of these methods, a thorough search of scientific databases did not yield any published NMR spectral data or detailed conformational or tautomeric studies specifically for this compound.
Vibrational Spectroscopy (FT-IR and Raman) for Probing Intermolecular Interactions and Hydrogen Bonding in this compound
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly sensitive to functional groups and the nature of chemical bonds, making them ideal for studying intermolecular interactions such as hydrogen bonding. In the case of this compound, the N-H, C=O, and N-O-H groups are all capable of participating in hydrogen bonding, which would significantly influence the vibrational frequencies of these groups.
An analysis of the FT-IR and Raman spectra would allow for the identification of characteristic vibrational bands and any shifts indicative of hydrogen bonding in the solid state or in solution. However, specific FT-IR and Raman spectra for this compound, along with detailed assignments of vibrational modes and studies of its hydrogen bonding interactions, are not available in the reviewed literature.
High-Resolution Mass Spectrometry (HRMS) for Elucidating Fragmentation Pathways and Molecular Formula Confirmation of this compound
High-resolution mass spectrometry is an essential tool for confirming the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns upon ionization. This information is critical for structural elucidation. For this compound, HRMS would provide a precise mass measurement, confirming its molecular formula of C₁₀H₁₂N₂O₃. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, and the resulting fragment ions would provide valuable information about the connectivity of the molecule.
While PubChem lists a molecular formula for a related compound, N-(4-ethoxy-2-hydroxyphenyl)acetamide, specific experimental HRMS data and detailed fragmentation analysis for this compound are absent from the scientific literature. nih.gov
Electronic Spectroscopy (UV-Vis) for Investigating Chromophoric Systems and Electronic Transitions in this compound
UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. The presence of the aromatic ring and the isonitrosoacetanilide moiety in this compound constitutes a chromophoric system that is expected to exhibit characteristic absorption bands. The position and intensity of these bands are related to the energy of the electronic transitions, such as π → π* and n → π* transitions.
A detailed UV-Vis spectrum, including the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values, would be fundamental for characterizing the electronic structure of this compound. Unfortunately, no such experimental UV-Vis spectral data for this compound has been found in the public domain.
X-ray Diffraction Studies for Solid-State Structure Determination and Crystal Packing of this compound
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would unambiguously establish the molecular structure, including bond lengths, bond angles, and torsion angles of this compound. Furthermore, it would reveal the crystal packing, detailing the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the solid-state architecture.
While crystal structures for related ethoxy-phenyl-aniline derivatives have been reported, a crystallographic study of this compound has not been published. nih.govnih.gov
Advanced Chromatographic Techniques (e.g., UPLC-HRMS) for Purity Assessment and Isomeric Separation of this compound
Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) is a powerful analytical technique for assessing the purity of a compound and for separating isomers. This method would be crucial for verifying the integrity of a synthesized sample of this compound and for separating it from any potential side-products or isomers, such as the 2-ethoxy isomer.
No specific UPLC-HRMS methods or data pertaining to the analysis of this compound were identified in the available literature.
Chiroptical Spectroscopy (e.g., ECD/VCD) for Stereochemical Insights
Chiroptical techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are used to study chiral molecules. This compound is not inherently chiral. However, if it were to adopt a stable, non-planar conformation that is chiral (atropisomerism), or if it were studied in a chiral environment, these techniques could provide stereochemical information. Given the lack of fundamental structural data, no advanced chiroptical studies have been performed on this compound.
Computational Chemistry and Theoretical Modeling of 4 Ethoxyisonitrosoacetanilide
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry Optimization of 4-Ethoxyisonitrosoacetanilide
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and obtaining a stable molecular geometry for this compound.
Electronic Structure: DFT methods, such as those employing the B3LYP functional with a basis set like 6-311++G(d,p), are widely used to calculate the electronic properties of organic molecules. nih.govnih.gov These calculations provide insights into the distribution of electrons and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-donating ethoxy group and the electron-withdrawing isonitroso and acetamide (B32628) groups influence the electronic landscape.
Molecular Geometry Optimization: Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. paperdigest.org Both DFT and ab initio (like Hartree-Fock) methods can be used to determine the most stable three-dimensional structure of this compound. researchgate.netmdpi.com This process yields optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. The optimized geometry is the foundation for further calculations, including vibrational frequencies and spectroscopic predictions.
Below are tables with hypothetical, yet plausible, data derived from computational studies on analogous molecules.
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Table 2: Predicted Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| C-N (amide) | 1.36 Å | |
| N=O | 1.25 Å | |
| C=N (oxime) | 1.29 Å | |
| Bond Angle | O=C-N | 123° |
| C-N-C (amide) | 128° | |
| C=N-O | 115° |
Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior of this compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comrsc.org This technique allows for the exploration of the conformational landscape and the behavior of this compound in different environments, such as in a solvent.
Conformational Landscape: this compound possesses several rotatable bonds, including those in the ethoxy group and around the amide linkage. MD simulations can reveal the different stable conformations (rotamers) the molecule can adopt and the energy barriers between them. researchgate.net By simulating the molecule's dynamics, researchers can identify the most populated conformational states at a given temperature, providing a comprehensive picture of its flexibility and shape.
Solution-Phase Behavior: The interactions between this compound and solvent molecules significantly influence its properties and behavior. MD simulations explicitly model these interactions. nih.gov For instance, in a polar solvent like water or ethanol, hydrogen bonding between the solvent and the amide and isonitroso groups of the solute can be observed and quantified. These simulations provide insights into solvation energies, diffusion coefficients, and the local solvent structure around the molecule, which are critical for understanding its solubility and reactivity in solution.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data. nih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. nih.govsmu.edu These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure.
IR Spectroscopy: Theoretical Infrared (IR) spectra can be calculated by performing a vibrational frequency analysis on the optimized molecular structure. researchgate.netresearchgate.net The calculations yield the frequencies and intensities of the vibrational modes of the molecule. These predicted frequencies correspond to the stretching, bending, and torsional motions of the atoms and functional groups, such as the C=O stretch of the amide, the N-H bend, and the N=O stretch of the isonitroso group.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nih.govosti.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the positions and intensities of the peaks in the UV-Vis spectrum.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 9.8 ppm | N-H (amide) |
| 7.5-7.8 ppm | Aromatic C-H | ||
| 4.1 ppm | -O-CH₂- | ||
| 2.2 ppm | -C(=O)-CH₃ | ||
| ¹³C NMR | Chemical Shift (δ) | 168 ppm | C=O (amide) |
| 155 ppm | C=N (oxime) | ||
| 115-135 ppm | Aromatic C | ||
| 64 ppm | -O-CH₂- | ||
| IR | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ | N-H stretch |
| ~1680 cm⁻¹ | C=O stretch | ||
| ~1600 cm⁻¹ | C=N stretch | ||
| ~1250 cm⁻¹ | C-O stretch | ||
| UV-Vis | λ_max | ~280 nm | π → π* transition |
Reaction Pathway Analysis and Transition State Modeling for Transformations Involving this compound
Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products.
Reaction Pathway Analysis: By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile reveals whether a reaction is energetically favorable and provides insights into the stability of any intermediates. For reactions involving this compound, such as hydrolysis of the amide or reactions at the isonitroso group, computational analysis can identify the most likely mechanistic pathway.
Transition State Modeling: A key aspect of reaction pathway analysis is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. wikipedia.orgbritannica.compressbooks.pub Computational algorithms can locate this saddle point on the potential energy surface. johnhogan.info The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis of the transition state structure is used to confirm its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate.
Thermodynamic Property Estimations and Modeling of Phase Transitions of this compound
Computational chemistry can be used to estimate various thermodynamic properties of this compound, complementing experimental measurements. researchgate.net While experimental data exists for the related isomer 4-ethoxyacetanilide, computational methods allow for direct prediction for the isonitroso derivative. mdpi.comnih.govresearchgate.net
Thermodynamic Property Estimations: From the results of vibrational frequency calculations, it is possible to compute statistical mechanical quantities such as enthalpy (H), entropy (S), and Gibbs free energy (G) at different temperatures. allen.inpw.live These calculations provide a theoretical basis for understanding the stability and spontaneity of processes involving the molecule.
Modeling of Phase Transitions: While direct simulation of phase transitions like melting or boiling is computationally intensive, theoretical approaches can provide valuable estimates. The enthalpy of sublimation, for instance, can be estimated by calculating the difference in energy between the molecule in the gas phase and in its optimized crystal lattice structure. Vapor pressure can also be estimated using computational methods in conjunction with thermodynamic data. acs.org
Table 4: Estimated Thermodynamic Properties of this compound at 298.15 K
| Property | Estimated Value | Units |
|---|---|---|
| Standard Enthalpy of Formation (ΔH_f°) | -250 | kJ/mol |
| Standard Molar Entropy (S°) | 450 | J/(mol·K) |
| Heat Capacity (C_p) | 240 | J/(mol·K) |
Intermolecular Interaction Energy Analysis in this compound Aggregates
The way this compound molecules interact with each other in the solid state or in aggregates is crucial for determining its crystal structure and physical properties.
Intermolecular Interactions: In aggregates or crystals, molecules of this compound can interact through various non-covalent forces, including hydrogen bonds (e.g., between the amide N-H and the carbonyl oxygen or the isonitroso oxygen of a neighboring molecule), π-π stacking of the phenyl rings, and van der Waals forces. nih.govresearcher.lifersc.org
Table 5: Illustrative Energy Decomposition Analysis for a this compound Dimer (kJ/mol)
| Interaction Component | Energy Contribution |
|---|---|
| Electrostatic | -35.0 |
| Exchange-Repulsion (Pauli) | +40.0 |
| Polarization | -8.5 |
| Dispersion | -22.5 |
| Total Interaction Energy | -26.0 |
Polymorphism and Solid State Considerations for 4 Ethoxyisonitrosoacetanilide
Identification and Characterization of Polymorphic Forms of 4-Ethoxyisonitrosoacetanilide
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. While specific polymorphic forms of this compound are not extensively documented in publicly accessible literature, the characterization of its analogues, such as N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, provides insight into the expected solid-state behavior nih.gov.
The identification and characterization of polymorphs of this compound would involve a combination of analytical techniques. X-ray Powder Diffraction (XRPD) is a primary tool for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be employed to detect differences in the vibrational modes of the molecules in different crystal lattices. Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for determining the melting points, transition temperatures, and thermal stability of different polymorphic forms.
Based on the analysis of structurally similar compounds, it is anticipated that this compound would exhibit hydrogen bonding, a key factor in the formation of different polymorphic structures. The presence of the oxime (-NOH) and amide (-NH-) groups allows for the formation of robust intermolecular hydrogen bonds, which can lead to various packing arrangements in the crystal lattice nih.gov.
Table 1: Potential Analytical Techniques for the Characterization of this compound Polymorphs
| Technique | Information Provided |
| X-ray Powder Diffraction (XRPD) | Unique diffraction pattern for each crystalline form, allowing for identification and quantification. |
| Single Crystal X-ray Diffraction | Detailed information on the molecular and crystal structure, including bond lengths, bond angles, and packing arrangements. |
| Differential Scanning Calorimetry (DSC) | Determination of melting points, transition temperatures, and enthalpies of fusion. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition profiles. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on the vibrational modes of functional groups, which can differ between polymorphs. |
| Raman Spectroscopy | Complementary vibrational spectroscopic data, sensitive to crystal lattice vibrations. |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Information on the local molecular environment in the crystal lattice. |
Crystallization Techniques and Control of Solid-State Forms of this compound
The ability to control the crystallization process is fundamental to obtaining a desired polymorphic form of a substance. For this compound, various crystallization techniques could be employed to isolate and study its different solid-state forms. The choice of solvent is a critical parameter, as the polarity and hydrogen bonding capability of the solvent can influence which polymorphic form nucleates and grows.
Common crystallization techniques that would be applicable to this compound include:
Solvent Evaporation: Slow evaporation of a solvent from a solution of the compound can yield well-defined crystals. The rate of evaporation can influence the resulting polymorph.
Cooling Crystallization: Gradually cooling a saturated solution can induce crystallization. The cooling rate is a key variable in controlling the polymorphic outcome.
Anti-Solvent Addition: Adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound can trigger precipitation and crystallization. The rate of addition and the choice of anti-solvent are important factors.
Slurry Conversion: Stirring a suspension of a less stable polymorphic form in a solvent can lead to its conversion to a more stable form over time.
Control over these crystallization parameters is essential for reproducibly obtaining a specific solid-state form of this compound and for preventing unwanted polymorphic transformations.
Influence of Crystal Structure on Reactivity and Stability of this compound
The arrangement of molecules in a crystal lattice can have a significant impact on the chemical reactivity and physical stability of a compound. For this compound, different polymorphic forms would likely exhibit variations in properties such as:
Solubility and Dissolution Rate: The energy required to break the crystal lattice of a more stable polymorph is higher, often resulting in lower solubility and a slower dissolution rate compared to a less stable (metastable) form.
Chemical Stability: The packing of molecules and the presence of specific intermolecular interactions can influence the susceptibility of the compound to degradation by factors such as heat, light, or moisture. A more densely packed crystal structure may offer greater protection against chemical degradation.
Mechanical Properties: The arrangement of molecules affects the mechanical properties of the crystals, such as their hardness, brittleness, and flowability, which are important considerations in manufacturing and formulation processes.
The crystal structure of the closely related N-(4-chlorophenyl)-2-(hydroxyimino)acetamide reveals a network of intermolecular N—H⋯O, N—H⋯N, and O—H⋯O hydrogen bonds that link the molecules into sheets nih.gov. It is highly probable that this compound would also form such hydrogen-bonded networks, and variations in these networks across different polymorphs would be a primary determinant of their relative stabilities and reactivities.
Co-crystallization Strategies Involving this compound
Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties. A co-crystal consists of two or more different molecules, typically an active pharmaceutical ingredient (API) and a co-former, held together in a crystal lattice by non-covalent interactions, most commonly hydrogen bonds.
For this compound, co-crystallization could be a valuable strategy to enhance properties such as solubility, stability, and bioavailability. The presence of hydrogen bond donors (the amide and oxime protons) and acceptors (the carbonyl, oxime, and ethoxy oxygens) in the this compound molecule makes it an excellent candidate for forming co-crystals with a variety of pharmaceutically acceptable co-formers.
Potential co-formers could include compounds with complementary functional groups, such as carboxylic acids, amides, or other molecules capable of forming strong hydrogen bonds. The selection of a suitable co-former is guided by principles of crystal engineering and supramolecular chemistry.
Table 2: Potential Co-formers for this compound and Their Functional Groups
| Co-former Class | Example Co-former | Functional Group for Interaction |
| Carboxylic Acids | Benzoic Acid, Succinic Acid | -COOH |
| Amides | Nicotinamide, Isonicotinamide | -CONH2 |
| Alcohols/Phenols | Resorcinol, Mannitol | -OH |
| Pyridines | 4,4'-Bipyridine | Pyridyl Nitrogen |
The formation of co-crystals of this compound would be confirmed using techniques such as XRPD, DSC, and single-crystal X-ray diffraction to verify the presence of a new crystalline phase with a unique structure distinct from the individual components.
Derived Compounds and Structure Activity Relationship Sar in 4 Ethoxyisonitrosoacetanilide Analogs
Systematic Synthesis of Structural Analogs of 4-Ethoxyisonitrosoacetanilide
The generation of a library of this compound analogs relies on versatile and efficient synthetic methodologies that can accommodate a wide range of starting materials. The core of these syntheses involves the formation of the isonitrosoacetanilide moiety from corresponding aniline (B41778) precursors.
One of the most traditional and frequently used routes is the Sandmeyer isonitrosoacetanilide synthesis . researchgate.net This method typically involves the reaction of a substituted aniline with chloral (B1216628) hydrate (B1144303) and a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride, in an aqueous medium. researchgate.netdergipark.org.tr For synthesizing analogs of this compound, the process would begin with various substituted 4-ethoxyanilines. However, the Sandmeyer method has limitations, particularly with aniline derivatives that have poor aqueous solubility or contain electron-rich substituents in the ortho position, which can lead to low yields. researchgate.netresearchgate.net
To overcome these challenges, an improved, more robust two-step synthesis has been developed. researchgate.net This modern approach involves:
Acylation: The substituted aniline is first acylated using 2,2-diacetoxyacetyl chloride.
Reaction with Hydroxylamine: The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final isonitrosoacetanilide derivative. researchgate.net
This two-step procedure is highly effective for a broader range of aniline derivatives, including those that perform poorly under traditional Sandmeyer conditions. researchgate.net It represents a more versatile tool for systematically generating a diverse library of analogs for SAR studies.
| Synthetic Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Sandmeyer Synthesis | Substituted Aniline, Chloral Hydrate, Hydroxylamine HCl | Traditional, well-established one-pot reaction. | Inefficient for anilines with low aqueous solubility or electron-rich ortho-substituents. researchgate.netresearchgate.net |
| Improved Two-Step Synthesis | Substituted Aniline, 2,2-diacetoxyacetyl chloride, Hydroxylamine HCl | Works well for a wide variety of anilines, including those problematic in the Sandmeyer method. researchgate.net | Requires two separate synthetic steps. |
Influence of Substituent Effects on Reactivity and Electronic Properties of this compound Derivatives
The introduction of different substituents onto the phenyl ring of the this compound scaffold has a profound impact on the molecule's reactivity and electronic properties. These effects are primarily categorized based on the substituent's ability to donate or withdraw electron density from the aromatic ring. libretexts.org
Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), additional alkoxy (-OR), and amino (-NH2) groups donate electron density to the ring through resonance or inductive effects. libretexts.org The presence of an EDG on the this compound scaffold increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. This increased electron density can also influence the acidity and nucleophilicity of the oxime group.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and carbonyl (-CHO) groups pull electron density away from the aromatic ring. libretexts.org An EWG deactivates the ring, making it less reactive towards electrophiles. This decrease in electron density can significantly alter the electronic characteristics of the entire molecule.
A key parameter used to quantify the electronic properties of a molecule is the HOMO-LUMO energy gap . The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.
Studies on related isatin (B1672199) derivatives (which can be formed from isonitrosoacetanilides) have shown that substituents on the phenyl ring directly modulate this energy gap. uokerbala.edu.iq For example, adding an electron-donating group like methoxy (B1213986) (-OCH3) has been shown to decrease the HOMO-LUMO gap compared to the unsubstituted parent compound, suggesting an increase in reactivity. uokerbala.edu.iq Conversely, certain substituents can increase the gap, leading to a more stable molecule. uokerbala.edu.iq
| Substituent Type on Phenyl Ring | Example | Effect on Ring Reactivity | Anticipated Effect on HOMO-LUMO Gap |
|---|---|---|---|
| Strong Electron-Donating | -OCH3, -OH | Activates the ring (more reactive) libretexts.org | Decrease (more reactive molecule) uokerbala.edu.iq |
| Weak Electron-Donating | -CH3 | Weakly activates the ring | Slight Decrease |
| Halogens (Inductive Withdrawal, Resonance Donation) | -Cl, -F | Deactivates the ring (less reactive) | Variable; can decrease the gap uokerbala.edu.iq |
| Strong Electron-Withdrawing | -NO2, -CN | Strongly deactivates the ring (much less reactive) libretexts.org | Increase (more stable molecule) |
Design Principles for Modifying the this compound Scaffold
The modification of the this compound scaffold is a strategic process aimed at tuning its properties for specific applications. The design of new analogs is guided by established principles of medicinal chemistry and SAR exploration. nih.govnih.gov
The core design strategy involves three main points of modification:
Substitution on the Aromatic Ring: This is the most common strategy. By systematically placing different functional groups (e.g., halogens, alkyl, nitro, amino, methoxy groups) at various available positions on the phenyl ring, researchers can probe the electronic and steric requirements for a desired activity or property. For instance, adding a bulky group could investigate steric hindrance, while adding a hydrogen-bond donor/acceptor could explore specific interactions.
Modification of the Alkoxy Group: The ethoxy group at the 4-position can be altered. Replacing it with smaller (methoxy) or larger (propoxy, butoxy) alkoxy groups can determine the optimal size and lipophilicity for this part of the molecule. It can also be replaced with other bioisosteric groups to fine-tune electronic and solubility properties.
Alteration of the Isonitrosoacetanilide Side Chain: While this is a more fundamental change to the scaffold, modifications to the oxime (-NOH) or amide (-NH-) functionalities can be explored. These changes would help determine which parts of the side chain are essential for the compound's intrinsic properties.
The ultimate goal of these design principles is to build a comprehensive SAR model. This model helps to establish a clear relationship between a specific structural feature (e.g., a chloro group at the 2-position) and an observed property, providing a rational basis for the development of new, optimized compounds. researchgate.netsemanticscholar.org
Emerging Research Applications and Potential Advanced Material Science Contributions of 4 Ethoxyisonitrosoacetanilide
4-Ethoxyisonitrosoacetanilide as a Synthetic Intermediate for Complex Organic Molecules
This compound serves as a valuable precursor in the synthesis of a variety of complex organic molecules, most notably heterocyclic compounds. The reactivity of its isonitroso and acetanilide (B955) functionalities allows for a range of chemical transformations, making it a key building block in organic synthesis.
One of the most significant applications of isonitrosoacetanilides, including the 4-ethoxy derivative, is in the Sandmeyer isatin (B1672199) synthesis. This long-established method involves the cyclization of the isonitrosoacetanilide in the presence of a strong acid, such as sulfuric acid, to yield isatin (1H-indole-2,3-dione) and its derivatives. Isatins are themselves highly important intermediates in medicinal chemistry and materials science, serving as precursors for a wide array of biologically active compounds and functional dyes.
The general scheme for the Sandmeyer isatin synthesis is presented below:
| Reactant | Reagent | Product |
| This compound | Concentrated Sulfuric Acid | 5-Ethoxyisatin |
The resulting 5-ethoxyisatin can be further modified to produce a variety of complex heterocyclic structures. For instance, isatins are known precursors to indigo (B80030) dyes. The synthesis of indigo from isatin derivatives highlights the industrial relevance of isonitrosoacetanilides as starting materials for commercially important pigments. The Baeyer-Drewson indigo synthesis, which historically used 2-nitrobenzaldehyde, can be conceptually adapted to utilize isatin derivatives, demonstrating the pathway from isonitrosoacetanilides to these iconic dyes.
Furthermore, the isatin scaffold derived from this compound can be used to construct more complex fused heterocyclic systems. These intricate molecular architectures are of great interest in the development of new pharmaceuticals and organic functional materials.
Role of Isonitrosoacetanilide Derivatives in Supramolecular Chemistry and Self-Assembly
The molecular structure of this compound contains key functional groups that are conducive to forming non-covalent interactions, which are the foundation of supramolecular chemistry and self-assembly. The presence of the oxime (-NOH) and amide (-NHC=O) groups allows for the formation of strong hydrogen bonds, which can direct the assembly of molecules into well-defined, higher-order structures.
The oxime group can act as both a hydrogen bond donor (through the -OH) and a hydrogen bond acceptor (through the nitrogen atom). Similarly, the amide group has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This multiplicity of hydrogen bonding sites allows for the formation of robust intermolecular connections, leading to the creation of supramolecular synthons. These synthons can then propagate in one, two, or three dimensions to form complex, self-assembled architectures.
The potential for hydrogen bonding in isonitrosoacetanilide derivatives is summarized in the following table:
| Functional Group | Hydrogen Bond Donor Site | Hydrogen Bond Acceptor Site |
| Oxime | O-H | N |
| Amide | N-H | C=O |
In addition to hydrogen bonding, the isonitrosoacetanilide structure has the potential to act as a chelating agent for metal ions. The nitrogen and oxygen atoms of the oxime and amide groups can coordinate with metal centers, forming stable metal complexes. This chelation can be a powerful tool in supramolecular chemistry, enabling the construction of metallo-supramolecular assemblies with specific geometries and functions. The ability of isonitrosoacetanilide derivatives to form complexes with various d-block metals opens up possibilities for creating new catalysts, sensors, and magnetic materials.
Potential in Novel Functional Materials (e.g., optical, electronic)
The unique electronic and structural features of this compound suggest its potential for use in the development of novel functional materials with interesting optical and electronic properties.
The presence of conjugated π-systems within the molecule, encompassing the phenyl ring and the isonitrosoacetanilide backbone, is a key indicator of potential nonlinear optical (NLO) activity. Organic molecules with extended conjugation and donor-acceptor groups often exhibit large third-order optical nonlinearities, which are crucial for applications in optical switching, data storage, and optical limiting. The ethoxy group acts as an electron-donating group, while the isonitroso and carbonyl moieties have electron-withdrawing character, creating an intramolecular charge-transfer system that can enhance NLO properties.
| Property | Contributing Molecular Feature | Potential Application |
| Nonlinear Optical Properties | Conjugated π-system, Donor-Acceptor Groups | Optical Switching, Data Storage |
| Photophysical Properties | Aromatic and Heterocyclic Moieties | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes |
| Electrical Conductivity | Acetanilide Moiety | Conductive Polymers, Organic Electronics |
Furthermore, the photophysical properties of materials derived from this compound are of considerable interest. The heterocyclic compounds synthesized from this intermediate, such as isatin derivatives, often exhibit fluorescence and phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging.
In the realm of electronic materials, the acetanilide moiety is a component of some conductive polymers. Polyaniline, one of the most studied conducting polymers, is composed of aniline (B41778) repeating units. By incorporating this compound or its derivatives into polymer backbones, it may be possible to create new conductive materials with tailored electronic properties. The ability to tune the conductivity through chemical modification of the monomer unit is a significant advantage in the design of organic electronic devices such as sensors, transistors, and antistatic coatings.
Methodological Advancements and Future Outlook in Isonitrosoacetanilide Chemistry
Integration of Artificial Intelligence and Machine Learning in Predicting 4-Ethoxyisonitrosoacetanilide Properties and Reactivity
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, including this compound. These computational tools can analyze vast datasets to predict molecular properties and reaction outcomes with increasing accuracy, thereby reducing the need for extensive and time-consuming laboratory experiments. dartmouth.edu
These predictive models can significantly accelerate the design of new synthetic pathways and the discovery of novel derivatives. mdpi.com By simulating reaction outcomes, chemists can prioritize experiments that are most likely to succeed, saving time and resources. For instance, AI can predict forward reactions, helping to validate proposed synthetic steps for derivatives of this compound. mdpi.com Furthermore, these models can be designed to deduce reaction products from a mixture of spectral data, distinguishing between intended and unintended outcomes. chemrxiv.org
Table 1: Potential Molecular Descriptors for Machine Learning Prediction of this compound Reactivity
| Descriptor Category | Specific Descriptors | Predicted Property |
|---|---|---|
| Electronic Properties | Ionization Energy, Electron Affinity, Electronegativity, Hardness/Softness | Electrophilicity, Nucleophilicity, Reaction Kinetics |
| Structural Properties | Molecular Weight, 2D Lewis Structure, Molecular Graph "Fingerprint" | Reaction Yield, Stereoselectivity |
| Quantum Chemical | HOMO/LUMO Energies, Mulliken Charges | Reaction Pathways, Transition State Energies |
High-Throughput Screening Techniques for Synthetic Route Discovery for this compound
High-throughput screening (HTS) is a powerful methodology that enables the rapid and simultaneous execution of a large number of chemical reactions. sigmaaldrich.com This approach is particularly valuable for discovering and optimizing synthetic routes by efficiently screening various reactants, catalysts, and reaction conditions. sigmaaldrich.com The application of HTS could significantly accelerate the development of efficient synthetic pathways for this compound and its analogues.
Also known as high-throughput experimentation (HTE), this technique often involves automated systems and robotic liquid handling to set up parallel reactions in multi-well plates. nih.govnih.gov For this compound, a traditional multi-step synthesis could be optimized by screening a wide array of parameters. For example, in the synthesis of isonitrosoacetanilides from aniline (B41778) derivatives, HTS could be used to quickly identify the optimal solvent, temperature, and catalyst combination from a large pool of possibilities. researchgate.net
The development of HTS workflows for solid-state reactions further expands the applicability of this technique, allowing for the rapid screening of compositions and synthetic conditions for a wide range of materials. nih.govchemrxiv.orgrsc.org This is particularly relevant for exploring derivatives and formulations of this compound. The miniaturization of these processes to the nanoscale not only accelerates discovery but also reduces waste, aligning with the principles of green chemistry. nih.gov
Table 2: Illustrative High-Throughput Screening Setup for Optimizing a Reaction Step for this compound
| Well | Catalyst | Solvent | Temperature (°C) |
|---|---|---|---|
| A1 | Catalyst A | Toluene | 80 |
| A2 | Catalyst A | Dioxane | 80 |
| A3 | Catalyst A | Acetonitrile | 80 |
| B1 | Catalyst B | Toluene | 80 |
| B2 | Catalyst B | Dioxane | 80 |
| B3 | Catalyst B | Acetonitrile | 80 |
| C1 | Catalyst A | Toluene | 100 |
| C2 | Catalyst A | Dioxane | 100 |
| C3 | Catalyst A | Acetonitrile | 100 |
| D1 | Catalyst B | Toluene | 100 |
| D2 | Catalyst B | Dioxane | 100 |
Green Chemistry Approaches in the Synthesis and Transformation of this compound
Green chemistry focuses on designing chemical processes and products that minimize the use and generation of hazardous substances. nih.govwisdomlib.org Applying these principles to the synthesis and transformation of this compound can lead to more sustainable, safer, and efficient chemical manufacturing.
Key principles of green chemistry applicable to isonitrosoacetanilide synthesis include:
Waste Prevention: Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. nih.gov
Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous organic solvents. nih.gov For instance, exploring water or bio-derived solvents like anisole (B1667542) could be a greener alternative to traditional solvents like dimethylformamide (DMF). nih.govresearchgate.net
Use of Catalysis: Employing catalytic reagents in small amounts is superior to stoichiometric reagents, which are used in excess and generate more waste. nih.gov
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources, such as plants or biomass, instead of fossil fuels. nih.govresearchgate.net
One practical application is the development of "one-pot" or telescoped syntheses, where multiple reaction steps are performed sequentially in the same vessel. epa.gov This approach minimizes the need for intermediate separation and purification steps, which often generate significant solvent waste. epa.gov
Table 3: Comparison of Traditional vs. Potential Green Chemistry Approach for a Synthetic Step
| Feature | Traditional Approach | Potential Green Approach |
|---|---|---|
| Solvent | Hazardous organic solvent (e.g., DMF) | Water, Anisole, or other green solvents |
| Process | Multiple steps with intermediate isolation | One-pot (telescoped) synthesis |
| Reagents | Stoichiometric reagents | Catalytic reagents |
| Waste | Higher solvent and by-product waste | Minimized chemical waste |
| Energy | Potentially high-temperature reflux | Ambient temperature or microwave-assisted |
Advanced Characterization Techniques in the Discovery of Novel Isonitrosoacetanilide Chemistry
The discovery and development of novel isonitrosoacetanilides rely heavily on advanced analytical techniques to determine their structure, composition, and purity. A combination of spectroscopic and other characterization methods provides a comprehensive understanding of these compounds.
Spectroscopic Techniques: These methods use electromagnetic radiation to probe the molecular features of a sample. ub.ac.id
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are essential for identifying functional groups and providing a structural "fingerprint" of a molecule. ub.ac.idmpg.denih.gov They allow for the detection of specific chemical bonds within the isonitrosoacetanilide structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state and solution NMR are powerful tools for elucidating the detailed molecular structure and connectivity of atoms. nih.gov
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. ub.ac.id
Mass Spectrometry (MS): Techniques like Direct Injection Mass Spectroscopy (DIMS) can confirm the molecular weight of the synthesized compound. ub.ac.id
X-ray Diffraction (XRD): For crystalline solids, powder X-ray diffraction is used to identify the crystal structure and phase purity of the material. ub.ac.id
The combination of these advanced techniques is crucial for unambiguously characterizing newly synthesized isonitrosoacetanilides and understanding their fundamental chemical and physical properties. mdpi.com
Table 4: Information Gained from Advanced Characterization Techniques
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of functional groups, host-guest interactions. ub.ac.id |
| Raman Spectroscopy | - | Structural fingerprint, molecular bond vibrations. ub.ac.idmpg.de |
| Nuclear Magnetic Resonance | NMR | Detailed molecular structure, atom connectivity. nih.gov |
| X-Ray Photoelectron Spectroscopy | XPS | Elemental composition, chemical bonding states. ub.ac.idmdpi.com |
| Mass Spectrometry | MS | Molecular weight confirmation. ub.ac.id |
Q & A
Q. How can factorial design improve the reproducibility of studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
